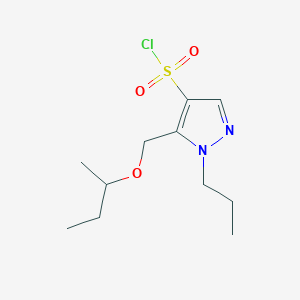

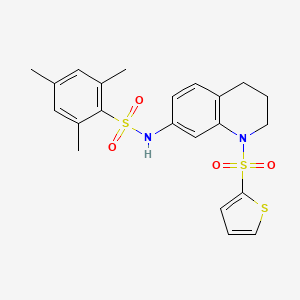

![molecular formula C16H15N3OS B2612680 7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-27-6](/img/structure/B2612680.png)

7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrido[1,2-a][1,3,5]triazine family and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of 1,3,4-thiadiazole derivatives, including our compound of interest, has led to investigations into their antimicrobial potential. Researchers have tested these derivatives against bacterial strains such as E. coli, B. mycoides, and the fungal pathogen C. albicans. Notably, some of these derivatives have demonstrated significant antimicrobial activity . Further studies could explore their mechanism of action and potential clinical applications.

Nonlinear Optical Properties

Compound 7c, a derivative of our compound, has been studied for its nonlinear optical properties. It exhibits a low band gap value (4.618 eV) and significant linear polarizability, making it a candidate for nonlinear optical applications . Researchers are interested in exploiting such compounds for optical devices, sensors, and communication technologies.

Synthesis of Phosphodiesterase Inhibitors

An alternative method for synthesizing imidazo[5,1-f][1,2,4]triazin-4(3H)-one, a substrate for phosphodiesterase (PDE5) inhibitors, involves our compound . PDE5 inhibitors are used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Investigating the structure-activity relationship of our compound could lead to novel drug candidates.

Biological Effects

While specific studies on our compound are limited, related 1,2,4-triazolo[1,5-a][1,3,5]triazin-5 derivatives have shown promising biological effects . These effects may include activities such as antiproliferative, anti-inflammatory, or antiviral properties. Further exploration is warranted to uncover its full potential.

Industrial Applications

Given the diverse reactivity of hydrazonoyl halides, including our compound, they find applications beyond medicinal chemistry. Industries may utilize these compounds for their chemical reactivity in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing molecules . Potential applications span from materials science to catalysis.

Propriétés

IUPAC Name |

7-methyl-2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-8-9-14-17-15(18-16(20)19(14)10-11)21-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZSEOQTUBVRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SC(C)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylthiazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2612599.png)

![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2612600.png)

![[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2612607.png)

![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)

![4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2612617.png)

![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide](/img/structure/B2612620.png)